2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an acetamide moiety linked to a 3-fluorophenyl group at position 1. The 3,4-dimethoxyphenethyl substituent likely enhances lipophilicity, improving membrane permeability, while the 3-fluorophenyl acetamide group may contribute to target selectivity and metabolic stability .
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)23-19(7-4-11-27-23)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSZOMIMOULRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide (CAS Number: 921527-10-8) belongs to the class of pyridopyrimidine derivatives. This class has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 478.5 g/mol. The structure features a pyridopyrimidine core that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H23FN4O5 |
| Molecular Weight | 478.5 g/mol |
| CAS Number | 921527-10-8 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably:
- Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR with high affinity. This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. By inhibiting DHFR, the compound effectively disrupts the proliferation of cancer cells .
- Kinase Inhibition : The compound may also exhibit inhibitory effects on various kinases involved in signaling pathways related to cell growth and survival. This includes tyrosine kinases that play a role in cancer progression .
Anticancer Activity
Research indicates that derivatives of pyridopyrimidine compounds often display significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Typical IC50 values for related compounds range from 9 μM to 97 μM depending on the specific structural modifications .
Anti-inflammatory Effects
Some studies suggest that pyridopyrimidine derivatives may also exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation . This broadens the therapeutic potential of the compound beyond oncology.
Case Studies
- Study on DHFR Inhibition : A study highlighted the effectiveness of pyridopyrimidine derivatives in inhibiting DHFR, leading to reduced cell viability in cancer lines. The study reported IC50 values indicating potent activity against DHFR .
- Kinase Activity Modulation : Another study focused on a series of pyridopyrimidine compounds that demonstrated selective inhibition of various kinases implicated in tumor growth and metastasis. The results suggested that structural variations could enhance selectivity and potency against specific kinases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Table 2: Binding Affinities and Pharmacological Profiles
Key Observations :
- Pyridine/acetamide-containing analogs (e.g., 5RGX) exhibit strong binding (−22 kcal/mol) to viral proteases via HIS163 and ASN142 interactions, suggesting the target compound may share similar binding modes .
- Iron chelation capacity in pyrido[3,2-d]pyrimidines (e.g., 10a–c) correlates with C4 substituents; the target compound’s 3,4-dimethoxyphenethyl group may enhance lipid solubility but reduce polar interactions compared to phenethylamine derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- Fluorine substitution (3-fluorophenyl) may improve metabolic stability by resisting oxidative degradation, as seen in PF-232798 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
